Cas no 1795303-53-5 (1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one)
![1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one structure](https://ja.kuujia.com/scimg/cas/1795303-53-5x500.png)
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-[7-(2-Furanyl)tetrahydro-1,4-thiazepin-4(5H)-yl]-3-(phenylthio)-1-propanone
- 1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one
-
- インチ: 1S/C18H21NO2S2/c20-18(9-13-22-15-5-2-1-3-6-15)19-10-8-17(23-14-11-19)16-7-4-12-21-16/h1-7,12,17H,8-11,13-14H2
- InChIKey: IGHJXANGSWDLDY-UHFFFAOYSA-N
- ほほえんだ: C(N1CCC(C2=CC=CO2)SCC1)(=O)CCSC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 347.101
- どういたいしつりょう: 347.101
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 374
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84A^2
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 545.2±50.0 °C(Predicted)
- 酸性度係数(pKa): -1.17±0.40(Predicted)
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6481-3703-5mg |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one |
1795303-53-5 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6481-3703-20μmol |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one |
1795303-53-5 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6481-3703-15mg |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one |
1795303-53-5 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6481-3703-50mg |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one |
1795303-53-5 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6481-3703-1mg |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one |
1795303-53-5 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6481-3703-100mg |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one |
1795303-53-5 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6481-3703-5μmol |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one |
1795303-53-5 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6481-3703-2mg |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one |
1795303-53-5 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6481-3703-20mg |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one |
1795303-53-5 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6481-3703-30mg |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one |
1795303-53-5 | 30mg |
$119.0 | 2023-09-08 |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one 関連文献
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
Related Articles
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-oneに関する追加情報
Recent Advances in the Study of 1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one (CAS: 1795303-53-5)
The compound 1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one (CAS: 1795303-53-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and mechanistic insights.
Recent studies have highlighted the synthetic versatility of 1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one, which can be efficiently prepared through a multi-step process involving the condensation of furan-2-carbaldehyde with 1,4-thiazepane derivatives, followed by sulfanylation with phenylsulfanyl groups. The compound's structural complexity, featuring a furan ring and a thiazepane core, has been shown to confer unique binding properties, making it a promising candidate for drug discovery.
In vitro and in vivo studies have demonstrated that 1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one exhibits potent activity against a range of biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in inflammatory pathways. Notably, its ability to modulate the activity of specific GPCRs has been linked to potential applications in treating neurological disorders and chronic pain. Mechanistic studies suggest that the compound's efficacy may be attributed to its interaction with key amino acid residues in the target proteins, as revealed by molecular docking simulations.
Further investigations into the pharmacokinetic properties of 1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one have shown favorable absorption and distribution profiles, with moderate metabolic stability. However, challenges remain in optimizing its bioavailability and minimizing off-target effects. Recent efforts have focused on structural modifications to enhance its therapeutic index, with promising results in preclinical models.
In conclusion, 1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one represents a compelling area of research in chemical biology and drug development. Its unique structural attributes and broad biological activity underscore its potential as a lead compound for further optimization. Future studies should aim to elucidate its precise mechanisms of action and explore its applicability in treating specific diseases, paving the way for translational advancements in the field.
1795303-53-5 (1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one) 関連製品
- 2097939-58-5((2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide)
- 1862582-19-1(5-bromo-2-(methylamino)pyridine-4-carboxylic acid)
- 339001-26-2(2-Amino-1-(3,5-difluoro-phenyl)-ethanone)
- 1039985-85-7(6-chloro-1-N-(propan-2-yl)benzene-1,2-diamine)
- 890840-88-7(Benzene, 1,2-difluoro-3-(2-propyn-1-yloxy)-)
- 1936715-84-2(Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate)
- 894779-32-9(Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate)
- 1396861-74-7(3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]-1-methyl-1H-pyrazole-5-carboxamide)
- 2187469-55-0(N-[4-(1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide)
- 55478-23-4(Z-L-Dab(Z)-OH)




